molecular formula C18H27FN2O4S B8492934 4-((n-((4-Fluorophenyl)sulfonyl)-n-methylamino)methyl)-1-tert-butoxycarbonylpiperidine

4-((n-((4-Fluorophenyl)sulfonyl)-n-methylamino)methyl)-1-tert-butoxycarbonylpiperidine

Cat. No. B8492934
M. Wt: 386.5 g/mol
InChI Key: CMJDCJHCFQPSOP-UHFFFAOYSA-N
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Patent
US06498161B1

Procedure details

4-(N-((4-Fluorophenyl)sulfonyl)aminomethyl)-1-tert-butoxycarbonylpiperidine (100 mg, 0.27 mmol, from Example 87, Step A) was added to a slurry of sodium hydride (12 mg, 60% in mineral oil, 0.30 mmol) in 5 mL of dry tetrahydrofuran at 0° C. under nitrogen. Methyl iodide (0.022 mL, 0.35 mmol) was then added. The reaction mixture was then allowed to warm to room temperature overnight. The mixture was diluted with diethyl ether and washed with 1N NaOH and brine. The solution was dried over Na2SO4, filtered and concentrated to provide 98 mg (94% yield) of the title compound. ESI−MS. M/z; (M+H)=387.0.
Name
4-(N-((4-Fluorophenyl)sulfonyl)aminomethyl)-1-tert-butoxycarbonylpiperidine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.022 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:28]I>O1CCCC1.C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH2:12][CH:13]2[CH2:14][CH2:15][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:17][CH2:18]2)[CH3:28])(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-(N-((4-Fluorophenyl)sulfonyl)aminomethyl)-1-tert-butoxycarbonylpiperidine
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
12 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.022 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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